4-Formyl-2-methoxy-3-nitrophenyl acetate
Overview
Description
4-Formyl-2-methoxy-3-nitrophenyl acetate is an organic compound with the molecular formula C10H9NO6 and a molecular weight of 239.186 g/mol . It is characterized by the presence of a formyl group, a methoxy group, and a nitro group attached to a phenyl ring, which is further esterified with acetic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-2-methoxy-3-nitrophenyl acetate typically involves the nitration of 2-methoxybenzaldehyde followed by esterification with acetic anhydride. The reaction conditions often include the use of concentrated sulfuric acid as a catalyst for the nitration step and anhydrous conditions for the esterification .
Industrial Production Methods
the general principles of nitration and esterification apply, with a focus on maintaining purity and yield through controlled reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-Formyl-2-methoxy-3-nitrophenyl acetate undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: 4-Formyl-2-methoxy-3-nitrobenzoic acid.
Reduction: 4-Formyl-2-methoxy-3-aminophenyl acetate.
Substitution: Various substituted phenyl acetates depending on the nucleophile used.
Scientific Research Applications
4-Formyl-2-methoxy-3-nitrophenyl acetate is primarily used in scientific research due to its unique chemical properties. It is utilized in:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme interactions and inhibition.
Medicine: As a potential precursor for pharmaceutical compounds.
Industry: In the development of specialized materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Formyl-2-methoxy-3-nitrophenyl acetate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect biological pathways and enzyme activities, making it a valuable compound in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 4-Formyl-2-methoxyphenyl acetate
- 4-Formyl-3-nitrophenyl acetate
- 2-Methoxy-3-nitrophenyl acetate
Uniqueness
4-Formyl-2-methoxy-3-nitrophenyl acetate is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
(4-formyl-2-methoxy-3-nitrophenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6/c1-6(13)17-8-4-3-7(5-12)9(11(14)15)10(8)16-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFBQKXQWQSMNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C(=C(C=C1)C=O)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289105 | |
Record name | 4-formyl-2-methoxy-3-nitrophenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90289105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2698-69-3 | |
Record name | 2698-69-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59239 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-formyl-2-methoxy-3-nitrophenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90289105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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